molecular formula C18H18FNO5S B2713381 methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-56-8

methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate

Cat. No.: B2713381
CAS No.: 1327168-56-8
M. Wt: 379.4
InChI Key: HDFSTECYFZLRQZ-ATVHPVEESA-N
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Description

Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is a synthetic acrylate derivative with the molecular formula C₂₀H₂₃NO₅S and a molecular weight of 389.47 g/mol . The compound features a sulfonyl group attached to a 4-ethoxyphenyl ring and an amino group linked to a 4-fluorophenyl moiety. Its Z-configuration at the double bond is critical for its stereochemical properties.

Properties

IUPAC Name

methyl (Z)-2-(4-ethoxyphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-3-25-15-8-10-16(11-9-15)26(22,23)17(18(21)24-2)12-20-14-6-4-13(19)5-7-14/h4-12,20H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFSTECYFZLRQZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of methyl acrylate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate with structurally related acrylate derivatives:

Compound Key Substituents Molecular Weight (g/mol) Synthetic Yield Applications
This compound 4-Ethoxyphenyl sulfonyl, 4-fluorophenyl amino 389.47 Not reported Pharmaceutical intermediate
Methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate (Compound 7) Nicotinoyl, 4-fluorophenyl methylamino Not reported 63.69% (two-step) Antimicrobial/antiviral research
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Bromo-formylphenoxy, 4-methylphenyl 413.24 Not reported Agrochemical/medicinal applications
(E/Z)-3-(4-(methoxycarbonyl)phenyl)-2-(trifluoromethyl)acrylic acid Trifluoromethyl, methoxycarbonylphenyl Not reported Moderate Organometallic chemistry

Key Differences and Implications

The 4-fluorophenyl amino group introduces hydrogen-bonding capabilities, unlike the 4-methylphenyl group in ’s compound, which relies on π–π stacking (3.984 Å distance) for crystal stability .

Synthetic Efficiency Compound 7 () achieves a 63.69% yield via a two-step process, suggesting that similar methodologies could optimize the synthesis of the target compound .

Physical and Crystallographic Properties The bromo-formylphenoxy analog () crystallizes in a triclinic system (P1 space group) with a dihedral angle of 82.9° between aromatic rings, stabilized by C–H⋯O hydrogen bonds . The target compound’s sulfonyl group may induce different packing patterns, affecting solubility and stability.

Biological and Industrial Applications The target compound’s role as an API intermediate contrasts with agrochemical applications of bromo-formylphenoxy acrylates () .

Research Findings and Data

Stability and Reactivity

  • Sulfonyl groups (as in the target compound) are known to improve metabolic stability compared to sulfamoyl groups (e.g., ’s compounds 6d–6l) .
  • The Z-configuration may reduce steric hindrance, enhancing binding affinity compared to E-isomers (e.g., ’s trifluoromethyl acrylic acids) .

Biological Activity

Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate, a compound with the molecular formula C18H18FNO5SC_{18}H_{18}FNO_5S and a molecular weight of 379.4 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

PropertyValue
Molecular FormulaC18H18FNO5SC_{18}H_{18}FNO_5S
Molecular Weight379.4 g/mol
CAS Number1327168-56-8
StructureStructure

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Binding : The phenyl groups in the structure suggest that it may bind to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
  • Methodology : Cytotoxicity was assessed using the MTT assay, measuring cell viability post-treatment.

The compound showed varying degrees of potency across different cell lines, with notable efficacy against the MDA-MB-231 cell line, suggesting a potential role in breast cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound possesses antimicrobial activity . Extracts containing the compound demonstrated effectiveness against a range of bacteria and fungi, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A recent publication highlighted the synthesis and evaluation of related compounds with similar structures, noting that modifications in the phenyl groups significantly influenced cytotoxicity profiles. The most potent derivatives showed enhanced activity against cancer cell lines compared to standard treatments like cisplatin .
  • Antimicrobial Efficacy :
    • Research involving crude extracts from fungal biomass indicated that compounds similar to this compound exhibited notable antibacterial and antifungal properties. These findings suggest that structural analogs may be explored further for their therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAnticancer ActivityAntimicrobial Activity
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-anilinoacrylateModerateYes
Methyl (2Z)-3-(4-fluorophenyl)anilinoacrylateHighModerate
Methyl 3-(4-Fluorophenyl)sulfonyl-2-hydroxypropanoateLowYes

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